红霉素 B

描述

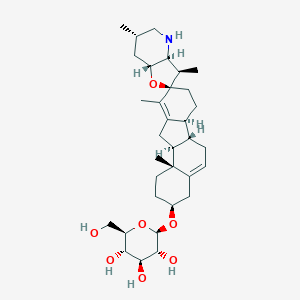

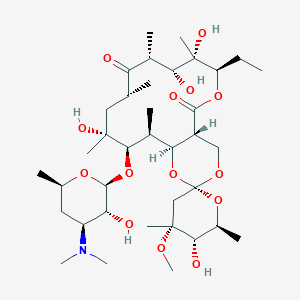

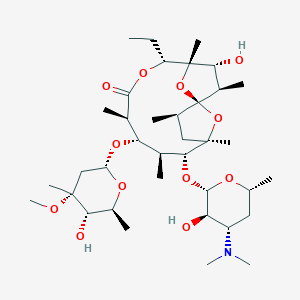

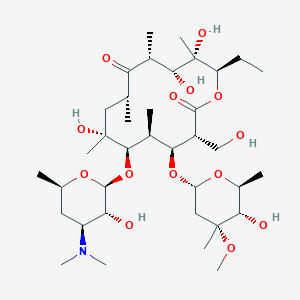

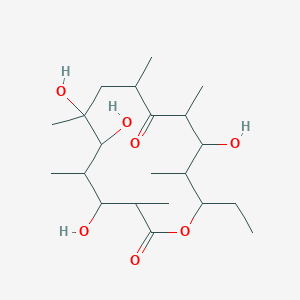

Erythronolide B is a complex polyol with the molecular formula C21H38O7 . It is a non-toxic natural product useful for drug discovery research, particularly antibiotic drug discovery .

Synthesis Analysis

The synthesis of Erythronolide B involves an enzyme-promoted reaction of propionylCoA with methylmalonylCoA . This generates 83 enantioselectively. Diastereoselective reduction then delivers the b-hydroxy thioester 84 . The first total synthesis of Erythronolide B adopted a convergent absolute asymmetric strategy designed to provide 88 by the union of two homochiral segments, a nucleophile 89 and an electrophile 90 .Molecular Structure Analysis

The molecular structure of Erythronolide B is characterized by a 14-membered macrolide ring . High-resolution structural images of portions of the 6-deoxyerythronolide B synthase have provided a platform for interpreting biochemical data .Chemical Reactions Analysis

In contrast with fatty acid biosynthesis, dehydration and conjugate reduction of the resulting α,β-unsaturated thioester does not precede Claisen condensation with a second equivalent of methylmalonylCoA during the biosynthesis of the seco acid precursor 87 of the macrolide 6-deoxyerythronolide B . The resulting β-ketothioester 85 is reduced to a β-hydroxyester 86 that reacts with additional methylmalonylCoA and NADPH to generate 87 .Physical And Chemical Properties Analysis

Erythronolide B has physical and chemical properties that are characterized by its molecular formula C21H38O7 .科学研究应用

基因克隆和生物合成途径研究

- 红霉素 B 在红霉素的生物合成中起着至关重要的作用,红霉素是一种重要的抗生素。研究重点是克隆与其生物合成途径相关的基因。Vara 等人 (1989) 从红霉素红球菌中克隆了负责形成连接到红霉素 B(红霉素生物合成中的中间体)的脱氧糖的基因 (Vara 等,1989)。

新的红霉素生物合成基因簇

- 重点是鉴定独特微生物中的新红霉素生物合成基因簇。陈等人 (2014) 在极端微生物红霉素红球菌 YIM90600 中发现了一个新的红霉素生物合成基因簇,该基因簇揭示了新的红霉素代谢物并提出了它们的生物合成途径,包括红霉素 B 衍生物 (Chen 等,2014)。

结构分析和衍生物

- 了解红霉素 B 的结构及其衍生物对于开发新的抗生素至关重要。Egan 等人 (1973) 分析了红霉素 B 及其衍生物的溶液构象,有助于理解其结构和功能特性 (Egan 等,1973)。

大环内酯多样化

- 红霉素 B 已用于大环内酯多样化研究。张等人 (2007) 对红霉素菌丝糖基转移酶 EryBV 及其在大环内酯多样化中的用途进行了表征,这对于开发新的抗生素变体具有重要意义 (Zhang 等,2007)。

工程化大肠杆菌中的红霉素生产

- 在工程化的大肠杆菌菌株中生产红霉素 B 已取得进展,为抗生素生产开辟了新的可能性。Pfeifer 等人 (2001) 成功地设计了大肠杆菌,将丙酸转化为 6-脱氧红霉素 B,展示了红霉素 B 的替代生产方法 (Pfeifer 等,2001)。

未来方向

Future directions in the study of Erythronolide B include the development of more sophisticated and efficient biosynthetic engineering of complex polyketide natural products . There is also potential for further exploration of the synthetic space through different programs and experimental realization of the synthesis .

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,17+,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRGCCVTUPRFQ-HWRKYNCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythronolide B | |

CAS RN |

3225-82-9 | |

| Record name | 12-Deoxyerythronolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3225-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-ERYTHRONOLIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8F3GHM6EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。